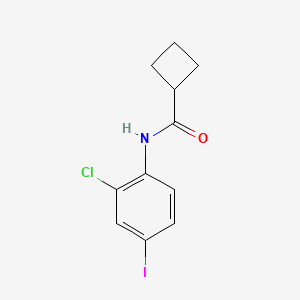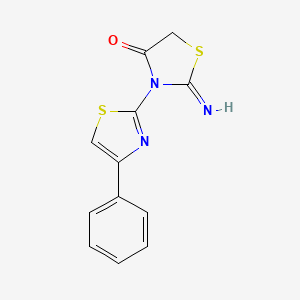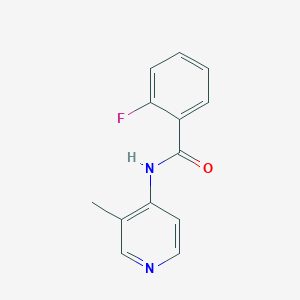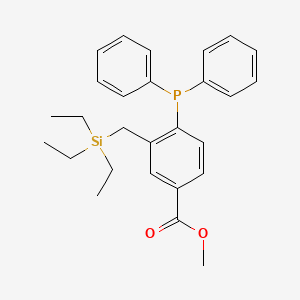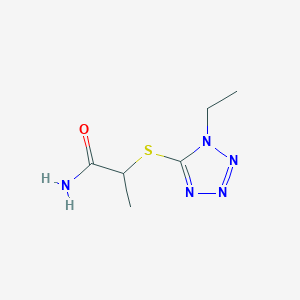![molecular formula C16H23NO B14910163 N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide is a compound with the molecular formula C16H23NO It is a derivative of cyclopropanecarboxamide and contains a phenyl group substituted with an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of 1-chloro-(4-isobutylphenyl)ethane with cyclopropanecarboxamide under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of solvents such as dimethylformamide (DMF) or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve the use of electrochemical techniques. For example, electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane with a silver cathode in ionic liquids has been reported as an efficient and environmentally benign method . This process allows for high yields and conversion ratios under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted phenyl derivatives. These products can have different applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide include:
- 1-(4-Isobutylphenyl)ethanol
- 1-(4-Isobutylphenyl)ethyl chloride
- 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)
Uniqueness
What sets n-(1-(4-Isobutylphenyl)ethyl)cyclopropanecarboxamide apart from these similar compounds is its unique cyclopropane ring structure. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-[1-[4-(2-methylpropyl)phenyl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-11(2)10-13-4-6-14(7-5-13)12(3)17-16(18)15-8-9-15/h4-7,11-12,15H,8-10H2,1-3H3,(H,17,18) |
Clave InChI |
FWQQORFNEHYRAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


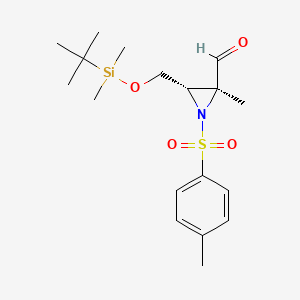
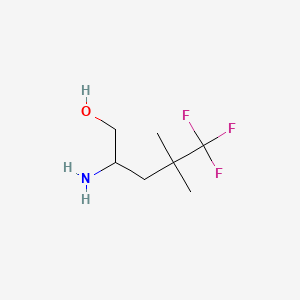
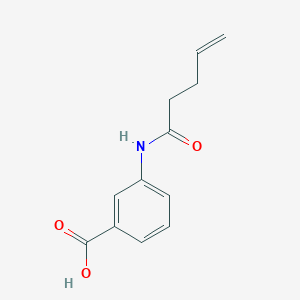
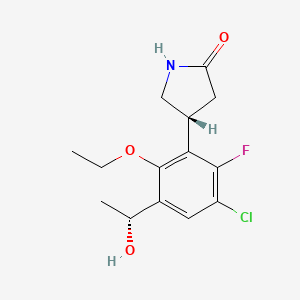
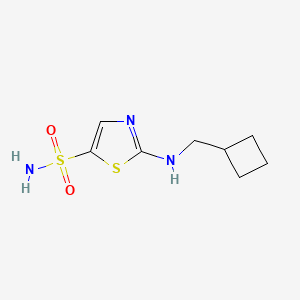

![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

